molecular formula C18H23N3O2S B11081440 5H-9-Thia-1,5,7-triazafluoren-8-one, 6-cyclohexyl-4-methoxymethyl-2-methyl-6,7-dihydro-

5H-9-Thia-1,5,7-triazafluoren-8-one, 6-cyclohexyl-4-methoxymethyl-2-methyl-6,7-dihydro-

Cat. No.: B11081440
M. Wt: 345.5 g/mol
InChI Key: HADVATYXILIWQJ-UHFFFAOYSA-N
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Description

2-cyclohexyl-9-(methoxymethyl)-7-methyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core, which is known for its potential biological activities.

Preparation Methods

The synthesis of 2-cyclohexyl-9-(methoxymethyl)-7-methyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction typically proceeds under reflux conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Cyclization: Cyclization reactions can be performed to form additional ring structures, enhancing the compound’s complexity.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-cyclohexyl-9-(methoxymethyl)-7-methyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-9-(methoxymethyl)-7-methyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Similar compounds to 2-cyclohexyl-9-(methoxymethyl)-7-methyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one include other pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties. For example, 7-deazaadenine derivatives have been reported to possess significant anti-HIV, antitumor, antimicrobial, and antiangiogenic activities

Properties

Molecular Formula

C18H23N3O2S

Molecular Weight

345.5 g/mol

IUPAC Name

4-cyclohexyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one

InChI

InChI=1S/C18H23N3O2S/c1-10-8-12(9-23-2)13-14-15(24-18(13)19-10)17(22)21-16(20-14)11-6-4-3-5-7-11/h8,11,16,20H,3-7,9H2,1-2H3,(H,21,22)

InChI Key

HADVATYXILIWQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3=C(C(=O)NC(N3)C4CCCCC4)SC2=N1)COC

Origin of Product

United States

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